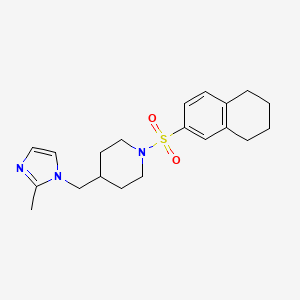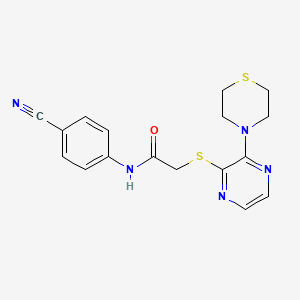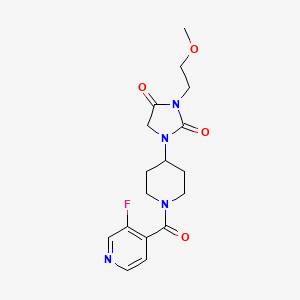
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative known for its multifaceted applications in scientific research. Its complex structure, including both chloro and sulfonamide groups, provides a versatile platform for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives in the presence of a base such as triethylamine, followed by cyclization with phenylsulfonyl chloride. The reaction is typically conducted in an organic solvent like dichloromethane under an inert atmosphere to ensure purity and yield.
Industrial Production Methods: For industrial production, the compound can be synthesized via a scalable process involving batch or continuous flow reactors, optimizing parameters like temperature, pressure, and solvent choice to enhance efficiency. Techniques such as crystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: : Chlorine can be substituted with other functional groups using nucleophiles under mild conditions.
Oxidation and Reduction: : Oxidizing agents like potassium permanganate can introduce hydroxyl groups, while reducing agents like sodium borohydride can reduce the sulfone group.
Substitution reactions often use reagents like sodium ethoxide or potassium carbonate.
Oxidation requires strong oxidizers under acidic or neutral conditions.
Reduction typically involves metal hydrides under anhydrous conditions.
Major Products: Major products include derivatives with modified functional groups which can be further used in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for creating more complex molecules. Its ability to participate in multiple reaction types makes it valuable for synthetic organic chemistry.
Biology and Medicine: Biologically, this compound is studied for its potential use as a therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group is particularly significant in enzyme inhibition.
Industry: Industrially, the compound finds applications in the development of dyes, pigments, and as an intermediate in the synthesis of other chemical entities.
Mechanism of Action
The compound’s mechanism of action is tied to its ability to inhibit certain enzymes by mimicking the natural substrate of the enzyme. The presence of the sulfonamide group allows it to bind effectively to the enzyme’s active site, preventing the enzyme from performing its usual function.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl)benzenesulfonamide: : Similar but differs in the position of functional groups which can alter biological activity.
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide: : A close structural analogue used in similar applications but may exhibit different reactivity and bioactivity profiles.
Its uniqueness lies in the specific arrangement of functional groups that provide a distinct reactivity pattern and interaction with biological targets.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBMODIVNJRLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)


![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2410306.png)


![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2410311.png)
![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2410314.png)

![1-(3-fluorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410316.png)



